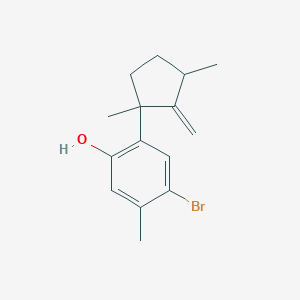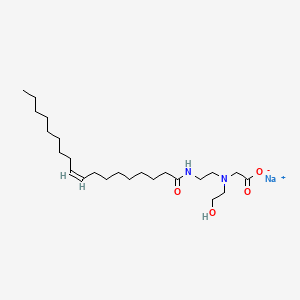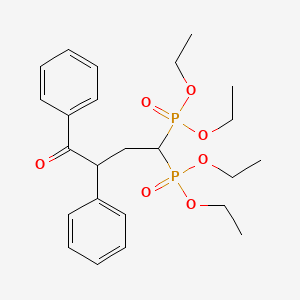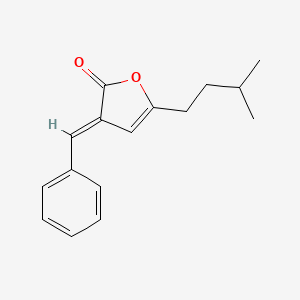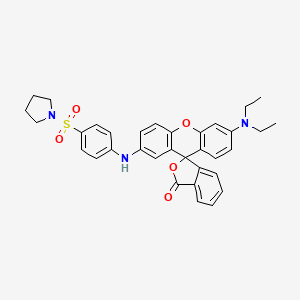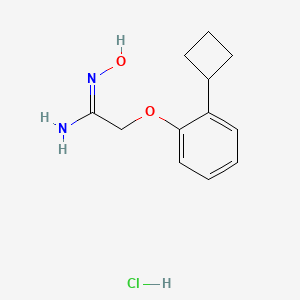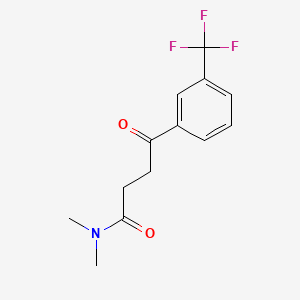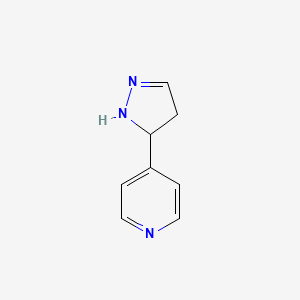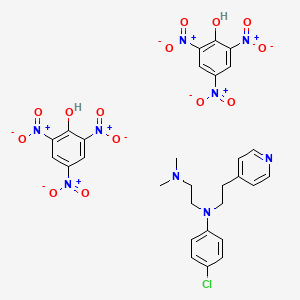
Pyridine, 4-(2-(p-chloro-N-(2-(dimethylamino)ethyl)anilino)ethyl)-, dipicrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 4-(2-(p-chloro-N-(2-(dimethylamino)ethyl)anilino)ethyl)-, dipicrate is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a 4-(2-(p-chloro-N-(2-(dimethylamino)ethyl)anilino)ethyl) group and dipicrate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4-(2-(p-chloro-N-(2-(dimethylamino)ethyl)anilino)ethyl)-, dipicrate typically involves a multi-step process The initial step often includes the preparation of the intermediate compounds, such as p-chloroaniline and 2-(dimethylamino)ethyl chloride These intermediates are then subjected to a series of reactions, including nucleophilic substitution and coupling reactions, to form the desired pyridine derivative
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure the efficient production of the compound.
化学反応の分析
Types of Reactions
Pyridine, 4-(2-(p-chloro-N-(2-(dimethylamino)ethyl)anilino)ethyl)-, dipicrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring and the aniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine and aniline derivatives.
科学的研究の応用
Pyridine, 4-(2-(p-chloro-N-(2-(dimethylamino)ethyl)anilino)ethyl)-, dipicrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of Pyridine, 4-(2-(p-chloro-N-(2-(dimethylamino)ethyl)anilino)ethyl)-, dipicrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Pyridine derivatives: Compounds with similar pyridine ring structures but different substituents.
Aniline derivatives: Compounds with similar aniline moieties but different substituents.
Dipicrate derivatives: Compounds with similar dipicrate moieties but different core structures.
Uniqueness
Pyridine, 4-(2-(p-chloro-N-(2-(dimethylamino)ethyl)anilino)ethyl)-, dipicrate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
96269-86-2 |
|---|---|
分子式 |
C29H28ClN9O14 |
分子量 |
762.0 g/mol |
IUPAC名 |
N'-(4-chlorophenyl)-N,N-dimethyl-N'-(2-pyridin-4-ylethyl)ethane-1,2-diamine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C17H22ClN3.2C6H3N3O7/c1-20(2)13-14-21(17-5-3-16(18)4-6-17)12-9-15-7-10-19-11-8-15;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-8,10-11H,9,12-14H2,1-2H3;2*1-2,10H |
InChIキー |
OEKBTXDMTYIFMQ-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCN(CCC1=CC=NC=C1)C2=CC=C(C=C2)Cl.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



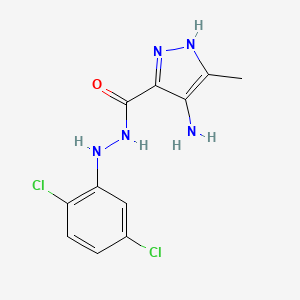


![[(3S,3aR,6S,6aS)-3-[4-(6-oxo-1H-pyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12730905.png)
